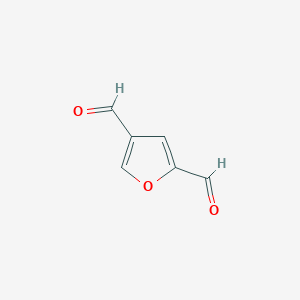
2,4-Furandicarboxaldehyde
Übersicht
Beschreibung
2,4-Furandicarboxaldehyde is an organic compound with the molecular formula C6H4O3 It consists of a furan ring with aldehyde groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Furandicarboxaldehyde can be synthesized through the oxidation of 5-hydroxymethylfurfural, which is derived from fructose. The conversion from fructose to 5-hydroxymethylfurfural and subsequently to this compound can be performed relatively efficiently following the principles of green chemistry .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of biocatalysts and electrocatalysts has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Furandicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,4-furandicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,4-Furandicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2,4-Furandicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Furandicarboxaldehyde involves its ability to form covalent bonds with primary amino groups via imine bond formation. This property makes it an effective crosslinking agent for enzyme immobilization. The stability of the covalent immobilization is enhanced at acidic pH due to the higher stability of the imine bonds formed with aromatic aldehydes .
Vergleich Mit ähnlichen Verbindungen
2,5-Furandicarboxaldehyde: Similar in structure but with aldehyde groups at the 2 and 5 positions.
Glutaraldehyde: A commonly used crosslinking agent but with higher toxicity and volatility compared to 2,4-Furandicarboxaldehyde.
2,5-Furandicarboxylic Acid: An oxidation product of 2,5-Furandicarboxaldehyde, used in the production of bio-based polymers.
Uniqueness: this compound is unique due to its specific positioning of aldehyde groups, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its lower toxicity and environmental impact make it a preferable choice for various industrial and research applications .
Eigenschaften
IUPAC Name |
furan-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHZYTUWACMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















